4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine

Anticancer Structure-Activity Relationship (SAR) Halogenated Heterocycles

Medicinal chemists often face lengthy multi-step syntheses to access kinase inhibitor scaffolds. 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 147972-27-8) provides a pre-assembled thieno[3,2-d]pyrimidine core with a reactive 4-Cl leaving group for rapid SNAr diversification and a 2-CF₃ group that enhances metabolic stability (cLogP ~3.2). • Generate diverse compound libraries via amine coupling at C4 • Validated pharmacophore for oncology & inflammation kinase targets • Consistent ≥98% purity with batch-specific QC documentation. Reliable global supply with secure logistics.

Molecular Formula C7H2ClF3N2S
Molecular Weight 238.62 g/mol
CAS No. 147972-27-8
Cat. No. B125375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
CAS147972-27-8
Synonyms4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
Molecular FormulaC7H2ClF3N2S
Molecular Weight238.62 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=C(N=C2Cl)C(F)(F)F
InChIInChI=1S/C7H2ClF3N2S/c8-5-4-3(1-2-14-4)12-6(13-5)7(9,10)11/h1-2H
InChIKeyZUEIVUWZCAKOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: Strategic Kinase Scaffold


4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 147972-27-8, molecular weight 238.62 g/mol) is a halogenated thieno[3,2-d]pyrimidine derivative [1]. This compound belongs to the thieno[3,2-d]pyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for developing protein kinase inhibitors and antiproliferative agents [2][3]. The core structure comprises a fused thiophene-pyrimidine ring system, with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position [1]. The 4-chloro substituent serves as a versatile leaving group, enabling facile functionalization through nucleophilic aromatic substitution reactions, making it a valuable intermediate for generating diverse compound libraries . Furthermore, the trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are highly desirable for optimizing drug-like characteristics .

4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Cannot Be Replaced by Generic Analogs


The biological activity of thieno[3,2-d]pyrimidine derivatives is exquisitely sensitive to their substitution patterns. A structure-activity relationship (SAR) study on halogenated thieno[3,2-d]pyrimidines demonstrated that the presence of a chlorine atom at the C4-position is critical for antiproliferative activity [1]. Similarly, the trifluoromethyl group at the C2-position contributes to the compound's unique electronic and lipophilic profile, which can significantly impact target binding affinity and selectivity compared to analogs with different substituents, such as methyl or unsubstituted derivatives . Therefore, substituting this specific compound with a generic thienopyrimidine lacking the 4-chloro or 2-trifluoromethyl groups, or possessing them in different positions, will not guarantee the same reactivity, biological profile, or synthetic utility.

4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: Key Selection Evidence


4-Chloro Substituent: Essential for Antiproliferative Activity

A structure-activity relationship (SAR) study on halogenated thieno[3,2-d]pyrimidines established that the chlorine atom at the C4-position is essential for their antiproliferative activity [1]. This finding underscores that 4-chloro substitution is not an arbitrary synthetic choice but a critical determinant of biological efficacy for this chemotype.

Anticancer Structure-Activity Relationship (SAR) Halogenated Heterocycles

4-Chloro as a Versatile Synthetic Handle

The chlorine atom at the 4-position of thieno[3,2-d]pyrimidine serves as an excellent leaving group, enabling efficient functionalization through nucleophilic aromatic substitution (SNAr) reactions . This contrasts with analogs that may have less reactive groups (e.g., -H, -CH3) or substituents in less favorable positions, which would require more complex synthetic routes or provide lower yields for derivatization.

Medicinal Chemistry Organic Synthesis Building Blocks

2-Trifluoromethyl Group Enhances Lipophilicity and Metabolic Stability

The 2-trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine significantly increases lipophilicity and metabolic stability compared to non-fluorinated or methyl-substituted analogs . The compound's computed XLogP3-AA value is 3.2, indicating moderate lipophilicity that is favorable for membrane permeability [1]. Analogs lacking this group typically exhibit lower logP values and may be more susceptible to oxidative metabolism.

Physicochemical Properties Drug Metabolism Lead Optimization

Patent-Validated Scaffold for Kinase Inhibition

Thieno[3,2-d]pyrimidines, including this specific chlorinated and trifluoromethylated derivative, are claimed in multiple patents as key intermediates and active agents for the inhibition of protein kinases [1]. The compound's presence in patent literature (e.g., related to US-8486953-B2) confirms its relevance as a privileged scaffold in this highly competitive field . This distinguishes it from many other thienopyrimidine isomers or substitution patterns that lack similar patent validation.

Kinase Inhibitors Oncology Patent Analysis

4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: Research and Industrial Applications


Focused Kinase Inhibitor Library Synthesis

The compound's 4-chloro group serves as an ideal synthetic handle for introducing diverse amine-based pharmacophores via SNAr, a strategy extensively employed to generate potent and selective kinase inhibitors [1]. The core is validated in patent literature for targeting a wide range of kinases relevant to oncology and inflammatory diseases, making it a high-value starting material for hit-to-lead and lead optimization campaigns [2].

Physicochemical Property Optimization

The presence of the 2-trifluoromethyl group provides a distinct advantage in tuning the lipophilicity (cLogP ~3.2) and metabolic stability of lead compounds [1]. Researchers can directly evaluate how this substituent affects critical drug-like parameters such as membrane permeability, plasma protein binding, and microsomal stability compared to analogs, guiding rational design decisions without requiring de novo synthesis of the entire scaffold.

Chemical Probe Development for Target Validation

The antiproliferative activity inherent to the thieno[3,2-d]pyrimidine core, and specifically linked to the 4-chloro substituent, provides a validated starting point for developing chemical probes [1]. By further derivatizing the 4-position, researchers can create tool compounds to investigate the role of specific kinases or other targets in disease-relevant cellular models, leveraging the core's established cellular activity to ensure sufficient potency for biological interrogation.

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